2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
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Overview
Description
2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
The primary targets of 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication . Additionally, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication pathway, leading to the death of the bacteria . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the prevention of tumor growth.
Pharmacokinetics
The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition , which might influence its ADME properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the inhibition of GyrB . In addition, it could potentially prevent tumor growth by preventing the deactivation of PTEN .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The benzamido group can be introduced through subsequent reactions involving benzoyl chloride and an amine source.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole core is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Biologically, 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are being explored for their anticancer properties. The benzamido group enhances the compound's ability to interact with cancer cells, potentially leading to the development of new anticancer drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with applications in pharmaceuticals.
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another thiazole derivative used in the treatment of neurological disorders.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: A compound with potential antitumor properties.
Uniqueness: 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid stands out due to its benzamido group, which provides additional functionality compared to simpler thiazole derivatives. This group enhances its binding affinity and specificity, making it a valuable candidate for drug development and industrial applications.
Properties
IUPAC Name |
2-benzamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-13(9-5-2-1-3-6-9)17-15-16-12-10(14(19)20)7-4-8-11(12)21-15/h1-3,5-6,10H,4,7-8H2,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPBHAFATYIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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